molecular formula C29H35NO2 B13798448 4-Cyano-4'-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate

4-Cyano-4'-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate

Cat. No.: B13798448
M. Wt: 429.6 g/mol
InChI Key: GIPHVIQWXBXIQD-UHFFFAOYSA-N
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Description

4-Cyano-4’-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate is a complex organic compound known for its unique structural properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a cyano group, biphenyl structure, and a cyclohexyl ring, which contribute to its distinct chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-4’-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate typically involves multiple steps, including the formation of the biphenyl core, introduction of the cyano group, and attachment of the cyclohexyl ring. Common reagents used in these reactions include bromobenzene, sodium cyanide, and cyclohexanecarboxylic acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process may involve catalytic hydrogenation, Grignard reactions, and esterification under controlled conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-4’-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-Cyano-4’-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-4’-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate involves its interaction with specific molecular targets. The cyano group and biphenyl structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-4’-biphenylyl trans-4-(4-propylcyclohexyl)-1-cyclohexanecarboxylate is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C29H35NO2

Molecular Weight

429.6 g/mol

IUPAC Name

(4-phenylphenyl) 4-cyano-4-(4-propylcyclohexyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C29H35NO2/c1-2-6-22-9-13-26(14-10-22)29(21-30)19-17-25(18-20-29)28(31)32-27-15-11-24(12-16-27)23-7-4-3-5-8-23/h3-5,7-8,11-12,15-16,22,25-26H,2,6,9-10,13-14,17-20H2,1H3

InChI Key

GIPHVIQWXBXIQD-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2(CCC(CC2)C(=O)OC3=CC=C(C=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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